molecular formula C16H24N2O3 B7532560 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one

Cat. No.: B7532560
M. Wt: 292.37 g/mol
InChI Key: MGWLGWMLSILMQX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one is a synthetic organic compound that features a piperidine ring attached to a propanone backbone, with a 3,5-dimethoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one typically involves the reaction of 3,5-dimethoxyaniline with a piperidinylpropanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and a 3,5-dimethoxyanilino group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3,5-dimethoxyanilino)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(16(19)18-7-5-4-6-8-18)17-13-9-14(20-2)11-15(10-13)21-3/h9-12,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWLGWMLSILMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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